Dimethyl 5-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}isophthalate
Description
Dimethyl 5-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}isophthalate is a structurally complex organic compound featuring a dimethyl isophthalate backbone with a substituted morpholinone-acetyl group at the C5 position. The molecule integrates two key functional motifs:
- Isophthalate Core: Provides a rigid aromatic framework with two ester groups, enhancing solubility in organic solvents and enabling π-π stacking interactions .
This compound’s molecular weight is approximately 407.4 g/mol (calculated), with a formula of C₁₉H₂₂N₂O₇. Its structural uniqueness lies in the synergistic combination of aromaticity, ester functionality, and a morpholinone-derived side chain, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
dimethyl 5-[[2-(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7/c1-4-20-5-6-27-14(16(20)22)10-15(21)19-13-8-11(17(23)25-2)7-12(9-13)18(24)26-3/h7-9,14H,4-6,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRAXBMCLKMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}isophthalate typically involves the following steps:
Starting Materials: The synthesis begins with isophthalic acid, which is esterified to form dimethyl isophthalate.
Formation of the Morpholine Derivative: The morpholine derivative is synthesized separately by reacting morpholine with ethyl acetoacetate under controlled conditions.
Coupling Reaction: The morpholine derivative is then coupled with dimethyl isophthalate using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The morpholine ring and ester functional groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Morpholinone Derivatives vs. Halogenated Isophthalates
- Morpholinone Advantage: The target compound’s 4-ethyl-3-oxomorpholin-2-yl group provides multiple hydrogen-bonding sites (amide C=O and N-H) absent in halogenated analogs like Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate.
- Halogenated Reactivity: Chlorine in Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate enables nucleophilic substitution reactions, making it more reactive in covalent bond formation compared to the target compound’s morpholinone group .
Pyrrole vs. Morpholinone Substitutions
- Electronic Properties: Pyrrole-containing derivatives (e.g., Dimethyl 5-(1H-pyrrol-1-yl)isophthalate) exhibit stronger π-conjugation, beneficial for optoelectronic applications. In contrast, the target’s morpholinone group introduces polarity, improving solubility in polar solvents .
- Biological Specificity: The morpholinone ring’s rigidity and hydrogen-bonding capacity may offer higher selectivity in biological targeting compared to flexible pyrrole derivatives .
Biological Activity
Dimethyl 5-{[(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino}isophthalate (DEOMI) is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DEOMI, including its mechanism of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 334.37 g/mol
IUPAC Name: this compound
The compound features a morpholine ring, an isophthalate moiety, and an acetyl group, contributing to its chemical reactivity and biological properties.
DEOMI's mechanism of action is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition: DEOMI may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Binding: The compound shows potential for binding to receptors that regulate cellular growth and apoptosis, which could lead to therapeutic effects in cancer treatment.
Anticancer Properties
Recent studies have demonstrated that DEOMI exhibits anticancer activity against various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Inhibition of proliferation |
| A549 | 15.0 | Induction of apoptosis |
These results suggest that DEOMI may act as a potential chemotherapeutic agent.
Antifungal Activity
In addition to its anticancer properties, DEOMI has been evaluated for antifungal activity . Preliminary studies indicate effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, indicating its potential as an antifungal treatment.
Case Studies
-
Case Study: MCF-7 Cell Line Inhibition
- A study investigated the effects of DEOMI on the MCF-7 breast cancer cell line. The results indicated that DEOMI induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups.
-
Case Study: Antifungal Efficacy
- Another study assessed the antifungal properties of DEOMI against Aspergillus niger. The results showed that treatment with DEOMI resulted in a significant reduction in fungal load in infected models, suggesting its potential application in treating systemic fungal infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
